molecular formula C19H19NO4 B14178686 (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione CAS No. 861664-79-1

(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B14178686
CAS No.: 861664-79-1
M. Wt: 325.4 g/mol
InChI Key: ZQEODIXEHUZPJU-LJQANCHMSA-N
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Description

(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione is a complex organic compound with a unique structure that includes an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. The starting materials often include 2-propylphenol and 3-bromophenylacetic acid. The reaction conditions usually require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution and cyclization to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-5-methyl-5-[3-(2-ethylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione
  • (5R)-5-methyl-5-[3-(2-butylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione

Uniqueness

(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl rings and the presence of the oxazolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

861664-79-1

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C19H19NO4/c1-3-7-13-8-4-5-11-16(13)23-15-10-6-9-14(12-15)19(2)17(21)20-18(22)24-19/h4-6,8-12H,3,7H2,1-2H3,(H,20,21,22)/t19-/m1/s1

InChI Key

ZQEODIXEHUZPJU-LJQANCHMSA-N

Isomeric SMILES

CCCC1=CC=CC=C1OC2=CC=CC(=C2)[C@@]3(C(=O)NC(=O)O3)C

Canonical SMILES

CCCC1=CC=CC=C1OC2=CC=CC(=C2)C3(C(=O)NC(=O)O3)C

Origin of Product

United States

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